

N-Bsmoc-L-tryptophan: A Technical Overview for Advanced Research

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Compound of Interest		
Compound Name:	N-Bsmoc-L-tryptophan	
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N-Bsmoc-L-tryptophan is a protected amino acid derivative crucial for specialized applications in solid-phase peptide synthesis (SPPS). The Bsmoc (Benzo[b]thiophenesulfone-2-methoxycarbonyl) protecting group is a base-labile amine protecting group, analogous to the more common Fmoc group. Its distinct chemical properties offer advantages in specific synthetic strategies, particularly in the synthesis of complex or modified peptides. This document provides a detailed overview of its structure, properties, and a representative experimental workflow for its application.

Chemical Structure and Formula

N-Bsmoc-L-tryptophan is characterized by the attachment of the Bsmoc protecting group to the alpha-amino group of the L-tryptophan amino acid.

- Molecular Formula: C21H18N2O6S[1][2]
- Systematic Name: (2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid[2]

The structure combines the indole side chain of tryptophan with the bulky, UV-active Bsmoc group, which facilitates monitoring during synthesis.



L-Tryptophan Core Indole Side Chain Amide Bond Bsmoc Protecting Group Benzo[b]thiophenesulfone2-methoxycarbonyl

Chemical Structure of N-Bsmoc-L-tryptophan

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Caption: Logical structure of N-Bsmoc-L-tryptophan.

Physicochemical Properties

A summary of the key quantitative data for **N-Bsmoc-L-tryptophan** is provided below. These properties are essential for handling, storage, and reaction setup.



Property	Value	Source
Molecular Weight	426.44 g/mol	[1][2]
CAS Number	197245-27-5	[1][2]
Melting Point	80-106 °C	[2]
Boiling Point (Predicted)	768.6 ± 60.0 °C	[2]
Density (Predicted)	1.501 ± 0.06 g/cm ³	[2]
pKa (Predicted)	3.86 ± 0.10	[2]

Experimental Protocols and Workflows

The primary application of **N-Bsmoc-L-tryptophan** is in solid-phase peptide synthesis. The Bsmoc group, like the Fmoc group, is removed under basic conditions, allowing for orthogonal protection strategies in complex syntheses.

Representative Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle using **N-Bsmoc-L-tryptophan** on a solid support (e.g., a resin pre-loaded with the preceding amino acid).

- 1. Resin Preparation and Swelling:
- The peptide-resin is placed in a reaction vessel.
- The resin is washed and swollen using a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to ensure accessibility of reactive sites. This process usually involves gentle agitation for 15-30 minutes.
- 2. Bsmoc Deprotection:
- Reagent: A solution of 20% piperidine in DMF.



- Procedure: The swelling solvent is drained, and the piperidine solution is added to the resin.
 The mixture is agitated for 5-20 minutes to cleave the Bsmoc group from the N-terminus of the growing peptide chain.
- Washing: The resin is thoroughly washed multiple times with DMF to remove the cleaved Bsmoc-adduct and excess piperidine, ensuring a clean N-terminal amine for the next step.

3. Amino Acid Activation:

- Reagents: N-Bsmoc-L-tryptophan (3-5 equivalents), an activating agent such as HATU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)) uronium hexafluorophosphate) (3-5 eq.), and a base like DIPEA (N,N-Diisopropylethylamine) (6-10 eq.).
- Procedure: In a separate vessel, N-Bsmoc-L-tryptophan is dissolved in DMF. HATU and DIPEA are added, and the mixture is allowed to pre-activate for 1-5 minutes. This forms a highly reactive acyl-uronium intermediate.

4. Coupling Reaction:

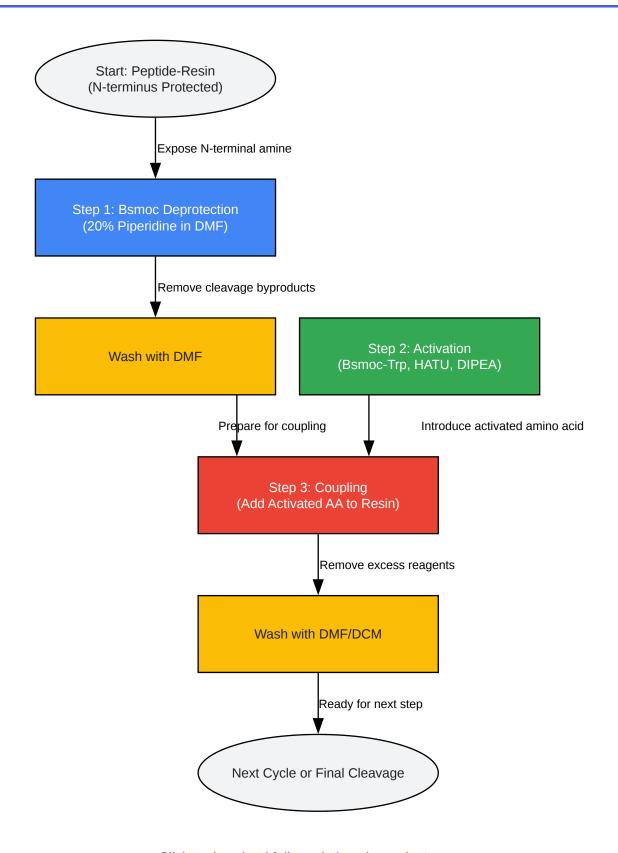
- Procedure: The activated **N-Bsmoc-L-tryptophan** solution is added to the deprotected peptide-resin. The reaction is agitated for 30 minutes to 2 hours at room temperature.
- Monitoring: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test, which detects free primary amines. A negative test indicates a complete reaction.

5. Final Washing:

 Following the coupling step, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts, preparing it for the next deprotection/coupling cycle or final cleavage.

This cycle is repeated for each amino acid in the desired peptide sequence.





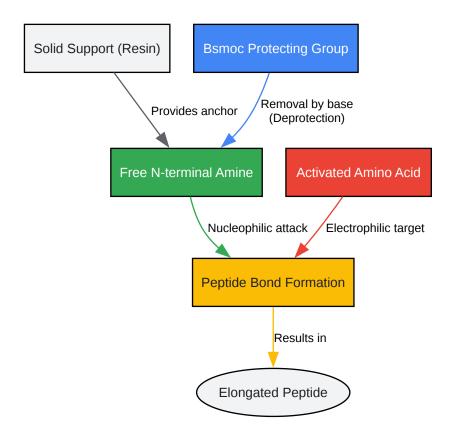
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Caption: Workflow for a single SPPS coupling cycle.



Signaling Pathways and Logical Relationships

While **N-Bsmoc-L-tryptophan** is a synthetic building block and not directly involved in biological signaling, its correct incorporation into a peptide is governed by a strict logical workflow to ensure high yield and purity of the final product. The relationship between the key steps in SPPS is critical.



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Caption: Key relationships in the peptide coupling step.

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